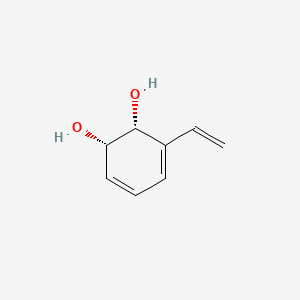
(1S,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol is a cis-3-ethenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1R,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
(1S,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol is involved in various chemical syntheses and reactions. For instance, Hudlický and Boros (1993) demonstrated its use in stereoselective Diels-Alder dimerizations, forming different types of compounds (Hudlický & Boros, 1993). Similarly, Downing et al. (1990) reported its reactions with N-substituted maleimides, diphenylketene, dichlorocarbene, and ethoxycarbonylcarbene (Downing et al., 1990).
Enzymatic Derivation and Conversion
The enzymatically derived form of this compound, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, has been converted into enantiomerically pure compounds embodying the pentacyclic framework of the alkaloid vindoline, as illustrated by White and Banwell (2016) (White & Banwell, 2016).
Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing bioactive compounds. Blacker et al. (1995) described the conversion of its bromo and dihydroxy derivatives into 6β-hydroxyshikimic acid and protected derivatives (Blacker et al., 1995).
Biotransformation Studies
M. Wubbolts and K. Timmis (1990) reported the biotransformation of substituted benzoates into cis-diols using Escherichia coli and Pseudomonas recombinants producing toluate-1,2-dioxygenase, demonstrating the compound's significance in microbial biotransformation processes (Wubbolts & Timmis, 1990).
Propiedades
Nombre del producto |
(1S,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
(1S,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2/t7-,8+/m0/s1 |
Clave InChI |
VQKKVCTZENPFCZ-JGVFFNPUSA-N |
SMILES isomérico |
C=CC1=CC=C[C@@H]([C@@H]1O)O |
SMILES canónico |
C=CC1=CC=CC(C1O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



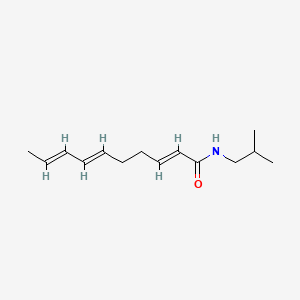
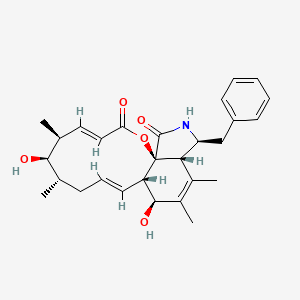
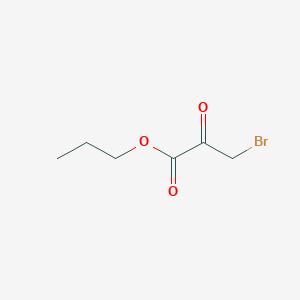
![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)
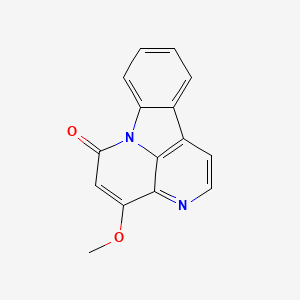
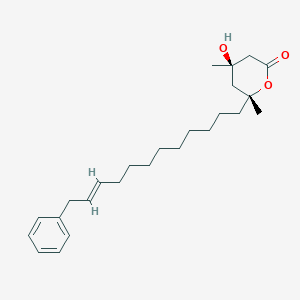
![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)
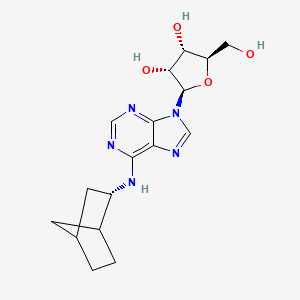
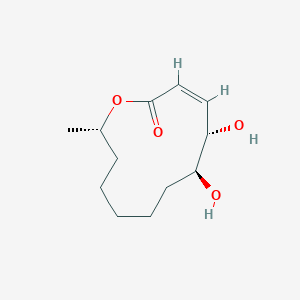
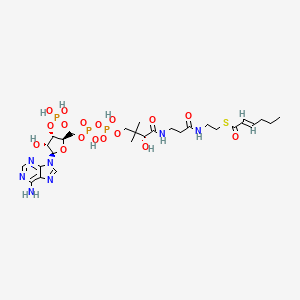
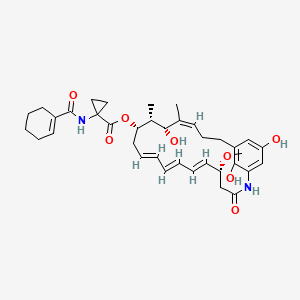
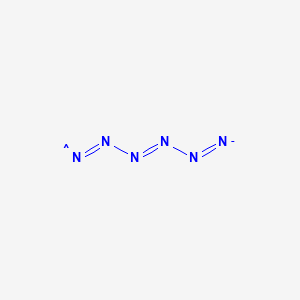
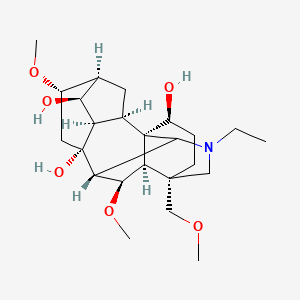
![N-(3-benzylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1245588.png)